N-methyl-1-(pyridin-2-yl)piperidin-4-amine
Overview
Description
N-methyl-1-(pyridin-2-yl)piperidin-4-amine: is a heterocyclic compound that features both piperidine and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, contributes to its biological activity.
Mechanism of Action
Target of Action
Piperidine derivatives, which include this compound, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that piperidine derivatives interact with their targets in a variety of ways, depending on the specific therapeutic application . For instance, some piperidine derivatives have been shown to inhibit cancer cell growth by interacting with specific proteins or enzymes within the cell .
Biochemical Pathways
Piperidine derivatives are known to affect a variety of biochemical pathways, depending on their specific therapeutic application .
Pharmacokinetics
It is known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Piperidine derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific therapeutic application .
Action Environment
It is known that environmental factors can significantly impact the action and efficacy of a drug .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-methyl-1-(pyridin-2-yl)piperidin-4-amine involves the reductive amination of 1-(pyridin-2-yl)piperidin-4-one with methylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
N-Alkylation: Another approach involves the N-alkylation of 1-(pyridin-2-yl)piperidin-4-amine with methyl iodide or methyl bromide under basic conditions, such as using sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound often involve scalable versions of the above synthetic routes. These methods are optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methyl-1-(pyridin-2-yl)piperidin-4-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like sodium azide or sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium azide, sodium methoxide, dimethylformamide.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Chemistry: N-methyl-1-(pyridin-2-yl)piperidin-4-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a model compound for understanding the behavior of similar heterocyclic amines in biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. Its structural features make it a candidate for drug development, particularly in the areas of neurology and oncology.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Comparison with Similar Compounds
N-methyl-1-(pyridin-3-yl)piperidin-4-amine: This compound has a similar structure but with the pyridine ring attached at the 3-position. It exhibits different pharmacological properties due to the positional isomerism.
N-methyl-1-(pyridin-4-yl)piperidin-4-amine: Another positional isomer, with the pyridine ring attached at the 4-position, leading to distinct chemical and biological behavior.
N-methyl-1-(pyridin-2-yl)piperidin-3-amine: This compound has the piperidine ring substituted at the 3-position, which can significantly alter its reactivity and interaction with biological targets.
Uniqueness: N-methyl-1-(pyridin-2-yl)piperidin-4-amine is unique due to its specific substitution pattern, which influences its electronic properties and steric interactions. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
N-methyl-1-pyridin-2-ylpiperidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-12-10-5-8-14(9-6-10)11-4-2-3-7-13-11/h2-4,7,10,12H,5-6,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIXWPOEUOJBOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405058-06-2 | |
Record name | N-methyl-1-(pyridin-2-yl)piperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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